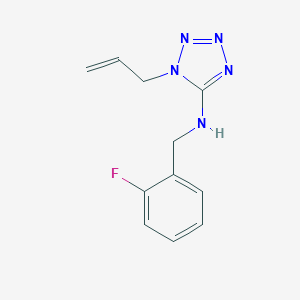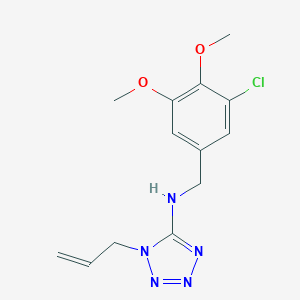![molecular formula C21H21N5O B276661 2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276661.png)
2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, a naphthyl group, and a methylbenzyl ether moiety, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthyl Ether: This step involves the reaction of 1-naphthol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the naphthyl ether.
Introduction of the Tetrazole Ring: The naphthyl ether is then reacted with sodium azide and a suitable electrophile to introduce the tetrazole ring.
Final Assembly: The final step involves the coupling of the tetrazole derivative with 2-methylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylbenzyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethers or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-methylbenzothiazole derivatives: These compounds share the methylbenzyl moiety and have been studied for their biological activities.
Benzimidazoles: These compounds have a similar heterocyclic structure and are known for their pharmaceutical applications.
Uniqueness
2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a tetrazole ring, naphthyl group, and methylbenzyl ether moiety
Propiedades
Fórmula molecular |
C21H21N5O |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-methyl-N-[[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C21H21N5O/c1-15-7-9-16(10-8-15)14-27-20-12-11-17-5-3-4-6-18(17)19(20)13-22-21-23-25-26(2)24-21/h3-12H,13-14H2,1-2H3,(H,22,24) |
Clave InChI |
NFMWRKOERGZODI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNC4=NN(N=N4)C |
SMILES canónico |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNC4=NN(N=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276579.png)
![2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol](/img/structure/B276583.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)

![N-(5-amino-1H-tetraazol-1-yl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B276586.png)
![N-[(5-PHENYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276592.png)
![N-(1-butyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine](/img/structure/B276593.png)


![N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276597.png)
![1-(PROP-2-EN-1-YL)-N-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276599.png)
![N-[(4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276600.png)

![N-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276602.png)
